
6-(3-nitrophenyl)-7H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Nitrophenyl)-9H-purin-2-amine is a heterocyclic compound that belongs to the purine family. This compound features a purine core substituted with a 3-nitrophenyl group at the 6-position. Purines are essential components of nucleic acids, and their derivatives have significant biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrophenyl)-9H-purin-2-amine typically involves the following steps:
Nitration of Phenyl Group: The starting material, phenylamine, undergoes nitration to introduce a nitro group at the meta position, forming 3-nitrophenylamine.
Formation of Purine Core: The 3-nitrophenylamine is then subjected to a series of cyclization reactions to form the purine core. This involves the use of formamide and other reagents under controlled conditions.
Final Substitution: The final step involves the substitution of the amino group at the 2-position of the purine ring, resulting in the formation of 6-(3-Nitrophenyl)-9H-purin-2-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Nitrophenyl)-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amino group at the 2-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Substituted Purines: Substitution reactions yield various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(3-Nitrophenyl)-9H-purin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(3-Nitrophenyl)-9H-purin-2-amine involves its interaction with specific molecular targets. The nitro group and purine core allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(3-Nitrophenyl)-9H-purin-2-amine: Unique due to the presence of the nitro group at the 3-position.
6-(4-Nitrophenyl)-9H-purin-2-amine: Similar structure but with the nitro group at the 4-position.
6-(2-Nitrophenyl)-9H-purin-2-amine: Nitro group at the 2-position.
Uniqueness
6-(3-Nitrophenyl)-9H-purin-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro group can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile.
Eigenschaften
CAS-Nummer |
918537-01-6 |
|---|---|
Molekularformel |
C11H8N6O2 |
Molekulargewicht |
256.22 g/mol |
IUPAC-Name |
6-(3-nitrophenyl)-7H-purin-2-amine |
InChI |
InChI=1S/C11H8N6O2/c12-11-15-8(9-10(16-11)14-5-13-9)6-2-1-3-7(4-6)17(18)19/h1-5H,(H3,12,13,14,15,16) |
InChI-Schlüssel |
BEQKTHNKWXDVND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=NC(=N2)N)N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11859570.png)
![(2R)-3-Methyl-2-{[tri(propan-2-yl)silyl]oxy}butanal](/img/structure/B11859578.png)


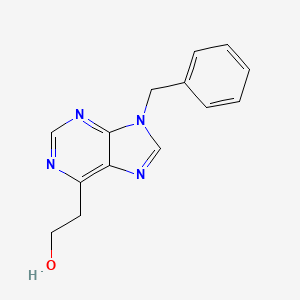
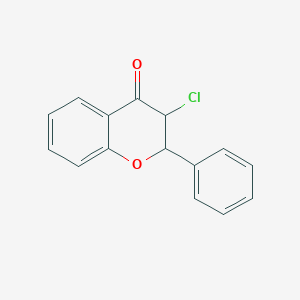
![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B11859609.png)
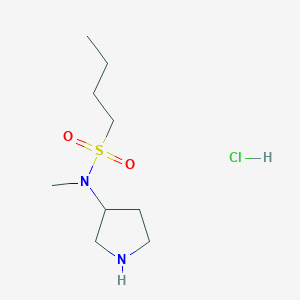

![6-[(3-methoxyphenyl)methoxy]-7H-purine](/img/structure/B11859622.png)
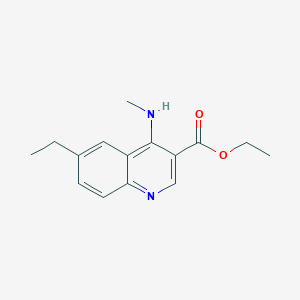
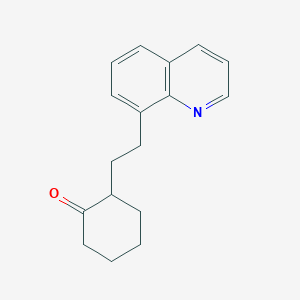
![Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-](/img/structure/B11859641.png)
